molecular formula C15H17FN4O2S B3006432 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1428351-52-3

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No.: B3006432
CAS No.: 1428351-52-3
M. Wt: 336.39
InChI Key: CWLRKAQDAIGPHV-UHFFFAOYSA-N
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Description

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a key scaffold in many pharmacologically active molecules, linked to a 2-fluorophenyl ring via a piperazine sulfonyl group. This specific structural motif is found in compounds investigated for targeting nucleotide-related processes . The presence of the fluorophenyl-sulfonyl piperazine moiety is significant, as research on analogous structures has shown that a halogen substitute on the phenyl ring adjacent to the piperazine can be essential for biological activity . Similarly, the methylpyrimidine component is a common pharmacophore that can contribute to binding affinity and selectivity. This combination of structural features makes it a valuable scaffold for developing novel inhibitors and probes. Researchers can utilize this compound in structure-activity relationship (SAR) studies, as a building block for synthesizing more complex molecules, or as a reference standard in biochemical screening assays. It is particularly suited for research focused on nucleoside metabolism and transporter function, given the established role of similar piperazine-containing compounds as inhibitors of Human Equilibrative Nucleoside Transporters (ENTs) . The compound is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-12-10-17-11-18-15(12)19-6-8-20(9-7-19)23(21,22)14-5-3-2-4-13(14)16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLRKAQDAIGPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Scientific Research Applications

Structure

The molecular structure of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine can be represented as follows:

C15H17FN4O2S\text{C}_{15}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

Physical Properties

  • Molecular Weight : 317.38 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and DMF.
  • Stability : Stable under normal laboratory conditions but should be stored away from light to prevent degradation.

Pharmacological Research

The primary application of this compound lies in its role as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) . ENTs are vital for the transport of nucleosides across cell membranes, influencing various physiological and pathological processes, including cancer progression and chemotherapy resistance.

Case Study: ENT Inhibition

A study demonstrated that derivatives of this compound exhibit selective inhibition towards ENT2 over ENT1, indicating potential therapeutic implications in targeting specific nucleoside transport pathways in cancer cells .

Antidepressant Research

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. The sulfonamide group in this compound may enhance its binding affinity to serotonin receptors, suggesting its potential use in developing new antidepressant medications.

Anticancer Activity

Preliminary studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of nucleoside transport, which can affect the availability of nucleotides necessary for DNA synthesis and repair .

Neurological Disorders

Given the role of ENTs in the central nervous system, this compound may also have applications in treating neurological disorders by modulating adenosine levels, which are critical for neurotransmission and neuroprotection.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
PharmacologyInhibition of ENTs; potential cancer therapy
Antidepressant ResearchPotential antidepressant effects via serotonin receptor interactionOngoing studies
Anticancer ActivityInduction of apoptosis in cancer cellsPreliminary findings
Neurological DisordersModulation of adenosine levels for neuroprotectionResearch in progress

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents/Modifications Notable Features Biological Activity (Reported) Reference
Target Compound : 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine Pyrimidine - 4-position: 2-Fluorophenylsulfonyl-piperazine
- 5-position: Methyl
Strong electron-withdrawing sulfonyl group; potential for hydrogen bonding Not explicitly reported -
: Tetrazolo[1,5-a]pyrimidine sulfonamide analogs Tetrazolo-pyrimidine - 4-position: 4-Fluorobenzyl
- 7-position: 4-Methoxyphenyl
- Sulfonylpiperazine
Fused tetrazole ring enhances stability; methoxy group may improve lipophilicity Antimicrobial activity demonstrated
: 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thienopyrimidine - Thieno-fused pyrimidine core
- 4-position: 3,4-Dichlorophenyl-piperazine
Thiophene ring introduces π-π stacking potential; dichlorophenyl enhances hydrophobicity Not explicitly reported
: 4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine Pyrimidine - 4-position: 3-Fluorobenzyl-piperazine
- 5-position: Methyl
Benzyl group increases steric bulk; absence of sulfonyl reduces hydrogen-bonding capacity Not explicitly reported

Key Observations

Core Structure Impact: The pyrimidine core in the target compound and allows for planar interactions with biological targets. In contrast, the tetrazolo-pyrimidine () and thienopyrimidine () cores introduce fused heterocycles, which may alter binding kinetics or metabolic stability .

Sulfonyl Group Significance: The 2-fluorophenylsulfonyl group in the target compound distinguishes it from analogs like , which lacks sulfonation.

Fluorine Substitution Effects :

  • The 2-fluorophenyl group in the target compound vs. 3-fluorobenzyl () or 4-fluorophenyl () substituents influences electronic distribution and steric hindrance. Ortho-fluorine may create a dipole moment that directs binding orientation .

Piperazine Modifications: Piperazine rings with sulfonyl (target compound) or benzyl () groups exhibit divergent conformational flexibility.

Research Findings and Implications

  • Antimicrobial Potential: demonstrates that sulfonamide-linked piperazine-pyrimidine hybrids exhibit antimicrobial activity. The target compound’s structural similarity suggests it may share this property, though the pyrimidine core (vs. tetrazolo) could modulate efficacy .
  • Target Selectivity: Thienopyrimidine derivatives () often target kinases or GPCRs due to their fused heterocyclic systems. The target compound’s simpler pyrimidine core may favor different biological pathways .

Biological Activity

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, along with synthesis methods and structure-activity relationships.

The molecular formula of the compound is C21H23F2N3O4SC_{21}H_{23}F_{2}N_{3}O_{4}S with a molecular weight of 451.5 g/mol. The IUPAC name is N-(2-fluorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanamide.

PropertyValue
Molecular FormulaC21H23F2N3O4S
Molecular Weight451.5 g/mol
IUPAC NameN-(2-fluorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanamide
InChIInChI=1S/C21H23F2N3O4S/c22-16...

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the piperazine derivative - using piperazine and appropriate sulfonyl chlorides.
  • Introduction of the fluorophenyl moiety - through nucleophilic substitution reactions.
  • Final assembly - combining all components under specific reaction conditions often using solvents like dichloromethane or acetonitrile.

Antiviral Activity

Research has indicated that derivatives of piperazine, similar to this compound, exhibit antiviral properties against various viruses, including chikungunya virus (CHIKV). A study demonstrated that modifications in the piperazine linker significantly influenced antiviral efficacy and cytotoxicity profiles, suggesting that structural optimization can lead to potent antiviral agents .

Antibacterial Activity

Compounds with similar structures have shown promising antibacterial activity. For instance, studies evaluating piperazine derivatives have reported their effectiveness against a range of bacterial strains by inhibiting key enzymes such as acetylcholinesterase (AChE) and urease . The sulfonamide moiety contributes to this activity through its interaction with bacterial enzymes.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related compounds can inhibit cancer cell proliferation by targeting poly(ADP-ribose) polymerase (PARP) pathways, which are crucial for DNA repair mechanisms in cancer cells . The efficacy of these compounds was evaluated using IC50 values, with significant inhibition observed at low micromolar concentrations.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components:

  • Piperazine Ring : Serves as a versatile linker that enhances bioactivity.
  • Sulfonamide Group : Contributes to enzyme inhibition and antibacterial properties.
  • Fluorine Substitution : Influences lipophilicity and binding affinity to biological targets.

Case Studies

  • Antiviral Efficacy : A study on related piperazine compounds found that structural modifications improved selectivity indices against CHIKV, indicating the importance of functional group positioning for enhanced activity .
  • Antibacterial Evaluation : Compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones, particularly for those containing the sulfonamide group .
  • Cancer Cell Studies : In vitro assays demonstrated that certain analogs effectively inhibited breast cancer cell lines, with IC50 values comparable to established treatments .

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